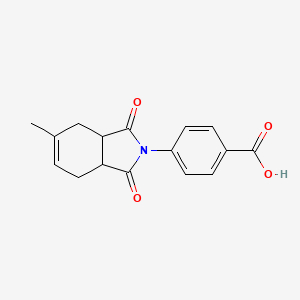

4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

CAS No.: 424815-42-9

Cat. No.: VC5091712

Molecular Formula: C16H15NO4

Molecular Weight: 285.299

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 424815-42-9 |

|---|---|

| Molecular Formula | C16H15NO4 |

| Molecular Weight | 285.299 |

| IUPAC Name | 4-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid |

| Standard InChI | InChI=1S/C16H15NO4/c1-9-2-7-12-13(8-9)15(19)17(14(12)18)11-5-3-10(4-6-11)16(20)21/h2-6,12-13H,7-8H2,1H3,(H,20,21) |

| Standard InChI Key | CMEDBZOQPCCFKM-UHFFFAOYSA-N |

| SMILES | CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |

Introduction

4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid is a synthetic organic compound with the molecular formula . It belongs to the class of isoindoline derivatives and features a benzoic acid moiety attached to a hexahydroisoindole ring system. This compound has been studied for its potential applications in medicinal chemistry and material science due to its unique structural properties.

Synthesis and Preparation

The synthesis of 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid typically involves:

-

Cyclization reactions to form the isoindole core.

-

Functionalization with a benzoic acid derivative.

-

Purification through recrystallization or chromatography.

Detailed synthetic pathways are not readily available in current literature but are likely based on standard organic methodologies involving condensation and cyclization reactions.

Analytical Characterization

The compound can be characterized using the following techniques:

| Technique | Details |

|---|---|

| NMR Spectroscopy | Provides information on proton and carbon environments within the molecule. |

| IR Spectroscopy | Identifies functional groups such as carbonyl (C=O) and carboxylic acid (COOH). |

| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |

| X-ray Crystallography | Elucidates three-dimensional structure and confirms stereochemistry. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume